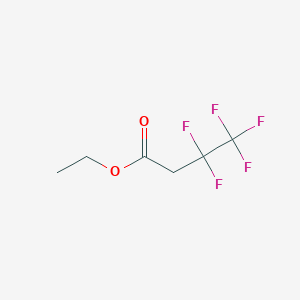
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F5O2 and a molecular weight of 206.11 g/mol . This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. It is commonly used in various scientific research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method includes the reaction of 3,3,4,4,4-pentafluorobutanoic acid with ethanol under acidic conditions to form the ethyl ester . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to altered biochemical pathways . The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-, ethyl ester: This compound has three fluorine atoms instead of five, resulting in different reactivity and properties.
Butanoic acid, ethyl ester: Lacks fluorine atoms, making it less reactive and less stable compared to its fluorinated counterparts.
Butanoic acid, 4-chloro-, ethyl ester: Contains a chlorine atom, which imparts different chemical properties compared to fluorine.
Uniqueness
Butanoic acid, 3,3,4,4,4-pentafluoro-, ethyl ester is unique due to the high number of fluorine atoms, which significantly influence its chemical behavior and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propriétés
Numéro CAS |
106693-04-3 |
|---|---|
Formule moléculaire |
C6H7F5O2 |
Poids moléculaire |
206.11 g/mol |
Nom IUPAC |
ethyl 3,3,4,4,4-pentafluorobutanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-13-4(12)3-5(7,8)6(9,10)11/h2-3H2,1H3 |
Clé InChI |
HFCVLBOZWYJMPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


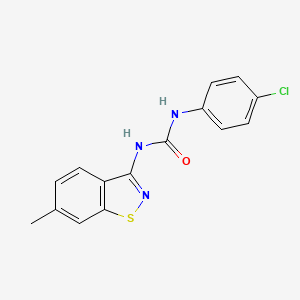


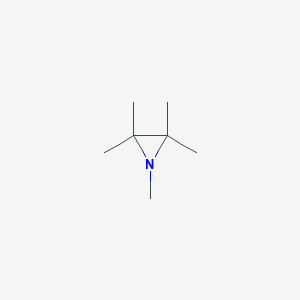
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
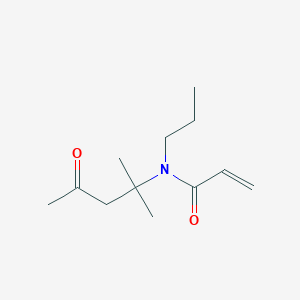
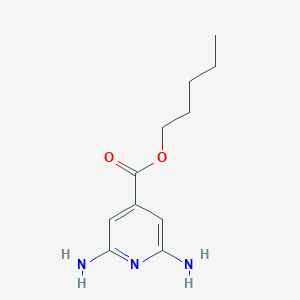
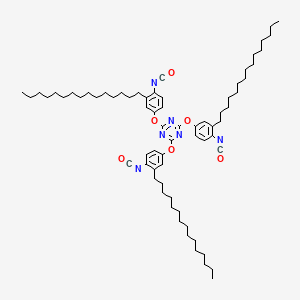

![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
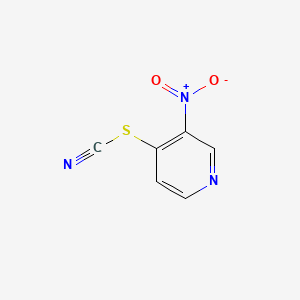
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
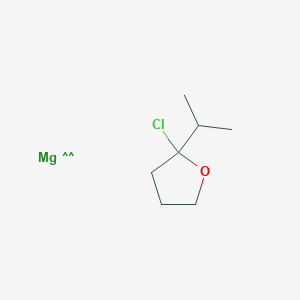
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
